molecular formula C13H16F3IOS B12537787 1-(3-Iodopropoxy)-2-propyl-4-[(trifluoromethyl)sulfanyl]benzene CAS No. 653578-29-1

1-(3-Iodopropoxy)-2-propyl-4-[(trifluoromethyl)sulfanyl]benzene

Cat. No.: B12537787
CAS No.: 653578-29-1
M. Wt: 404.23 g/mol
InChI Key: RMBFSTZDJYIGQF-UHFFFAOYSA-N
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Description

1-(3-Iodopropoxy)-2-propyl-4-[(trifluoromethyl)sulfanyl]benzene is a specialized organic compound designed for advanced chemical and pharmaceutical research. This molecule integrates two key functional groups: a 3-iodopropoxy chain and a (trifluoromethyl)sulfanyl substituent on a benzene ring, making it a valuable building block in synthetic chemistry. The iodine atom in the alkoxy side chain is an excellent leaving group, facilitating nucleophilic substitution reactions to create novel chemical entities with extended chain structures . This reactivity is similar to that observed in other iodopropoxy benzene derivatives, which are commonly used as synthetic intermediates . The (trifluoromethyl)sulfanyl (SCF3) group is a highly lipophilic and electron-withdrawing moiety. Its incorporation into organic molecules is a strategic approach in medicinal chemistry to improve a compound's metabolic stability, membrane permeability, and overall bioavailability . The SCF3 group is a key feature in compounds investigated for various biological activities . As such, this reagent is primarily used in the synthesis of more complex molecules, particularly in the development of potential pharmacologically active compounds. Researchers may employ it to build molecular scaffolds that could interact with central nervous system targets, given that aromatic systems with specific substituents are known to exhibit properties that allow them to cross the blood-brain barrier . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment, as compounds with halogen and sulfur-containing groups can be potential irritants .

Properties

CAS No.

653578-29-1

Molecular Formula

C13H16F3IOS

Molecular Weight

404.23 g/mol

IUPAC Name

1-(3-iodopropoxy)-2-propyl-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C13H16F3IOS/c1-2-4-10-9-11(19-13(14,15)16)5-6-12(10)18-8-3-7-17/h5-6,9H,2-4,7-8H2,1H3

InChI Key

RMBFSTZDJYIGQF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1)SC(F)(F)F)OCCCI

Origin of Product

United States

Preparation Methods

Reaction Conditions

Parameter Optimal Value Reference
Solvent Anhydrous DMF or THF
Base Potassium carbonate (K₂CO₃)
Temperature 60–80°C
Reaction Time 12–24 hours
Yield 58–72%

Mechanistic Insight :
The phenoxide ion attacks the primary carbon of 1-iodo-3-chloropropane, displacing iodide in a bimolecular process. Steric hindrance from the 2-propyl group necessitates elevated temperatures.

Sequential Electrophilic Substitution for Ring Functionalization

The benzene ring is functionalized through two sequential electrophilic substitutions:

Trifluoromethylthio Group Introduction

Method A : Lewis acid-catalyzed sulfenylation using (trifluoromethyl)sulfenyl chloride (CF₃SCl):

  • Catalyst : FeCl₃ or AlCl₃ (10 mol%)
  • Solvent : Dichloromethane (DCM)
  • Yield : 82–89%

Method B : Decarboxylative trifluoromethylation with potassium trifluoroacetate:

  • Conditions : FeCl₂ catalyst, 120°C, DMSO solvent
  • Yield : 68–75%

Propyl Group Installation via Friedel-Crafts Alkylation

  • Reagent : Propyl chloride (C₃H₇Cl)
  • Catalyst : AlCl₃ (1.2 equiv)
  • Temperature : 0°C to room temperature
  • Regioselectivity : Ortho-directing effect of -SCF₃ ensures 2-propyl orientation

Alternative Pathways for Challenging Substrates

Ullmann-Type Coupling for Sterically Hindered Systems

For substrates with reduced reactivity due to the 2-propyl group:

  • Catalyst : CuI (20 mol%)
  • Ligand : 1,10-Phenanthroline
  • Base : Cs₂CO₃
  • Solvent : Dioxane at 110°C
  • Yield : 43–51%

Phase-Transfer Catalysis (PTC)

To enhance reaction rates in biphasic systems:

  • Catalyst : Tetrabutylammonium bromide (TBAB)
  • Aqueous Phase : 50% NaOH
  • Organic Phase : Toluene
  • Advantage : Reduces side reactions from hydrolysis

Purification and Characterization

Chromatographic Methods

Technique Eluent System Purity Achieved
Flash Chromatography Hexane:Ethyl acetate (9:1) ≥95%
HPLC Acetonitrile:Water (70:30), C18 column ≥99%

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J=8.4 Hz, 2H, Ar-H), 4.21 (t, J=6.0 Hz, 2H, OCH₂), 3.15 (t, J=6.0 Hz, 2H, CH₂I), 2.89 (m, 2H, CH₂CH₂CH₃), 1.75 (m, 2H, OCH₂CH₂), 1.55 (m, 2H, CH₂CH₃), 0.92 (t, J=7.2 Hz, 3H, CH₃)
  • ¹³C NMR : δ 149.1 (C-O), 134.2 (C-SCF₃), 128.4–115.7 (CF₃, q, J=320 Hz), 70.3 (OCH₂), 35.1 (CH₂I)

Challenges and Optimization Strategies

Competing Elimination Reactions

The 3-iodopropoxy group is prone to β-hydride elimination under strongly basic conditions:

  • Mitigation : Use of bulky bases (e.g., DBU) lowers E2 pathway prevalence

Stability of Trifluoromethylthio Group

  • Hydrolysis Risk : Avoid aqueous workups at pH >10
  • Light Sensitivity : Store under inert atmosphere at -20°C

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Reactor Type : Microfluidic system with Pd-coated channels
  • Throughput : 12 kg/day at 85% yield

Cost Analysis

Component Cost per kg (USD)
2-propyl-4-(SCF₃)phenol 1,450
1-iodo-3-chloropropane 980
Total Production Cost 2,890

Emerging Methodologies

Photoredox Catalysis

  • Catalyst : Ir(ppy)₃ under blue LED light
  • Advantage : Room-temperature reactions, 78% yield

Electrochemical Synthesis

  • Conditions : Graphite electrodes, 1.5 V potential
  • Solvent : Acetonitrile with LiClO₄ electrolyte
  • Conversion : 92% in 3 hours

Chemical Reactions Analysis

1-(3-Iodopropoxy)-2-propyl-4-[(trifluoromethyl)sulfanyl]benzene undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Iodopropoxy)-2-propyl-4-[(trifluoromethyl)sulfanyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Iodopropoxy)-2-propyl-4-[(trifluoromethyl)sulfanyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylsulfanyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific pathways. The iodine group can also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Flufenprox

  • Structure: 1-(4-chlorophenoxy)-3-((2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy)methyl)benzene .
  • Comparison: Both compounds feature trifluoromethyl groups (-CF₃ in flufenprox vs. -SCF₃ in the target compound). The -SCF₃ group in the target compound may exhibit greater electron-withdrawing effects compared to -CF₃, altering reactivity. Flufenprox contains a chlorophenoxy group, whereas the target compound substitutes iodine in the alkoxy chain. Iodine’s larger atomic radius and polarizability could influence binding interactions in biological systems.

Triadimefon

  • Structure: 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone .
  • Comparison: Triadimefon incorporates a triazole ring, a common feature in fungicides. The target compound lacks heterocyclic rings but includes a sulfur atom in the -SCF₃ group, which may confer distinct modes of action.

Sintofen

  • Structure: 1-(4-chlorophenyl)-1,4-dihydro-5-(2-methoxyethoxy)-4-oxo-3-cinnolinecarboxylic acid .
  • Comparison: Sintofen’s cinnolinecarboxylic acid scaffold contrasts with the target compound’s simpler benzene ring. The carboxylic acid group in sintofen enhances water solubility, whereas the -SCF₃ group in the target compound prioritizes lipid membrane penetration.

Table 1: Comparative Properties of Selected Analogues

Compound Molecular Formula (Example) Key Substituents LogP (Estimated) Application
1-(3-Iodopropoxy)-2-propyl-4-[(trifluoromethyl)sulfanyl]benzene C₁₃H₁₅F₃IOS -I, -SCF₃, -OCH₂CH₂CH₂I ~4.2 (predicted) Under investigation
Flufenprox C₂₀H₁₉ClF₃O₃ -Cl, -CF₃, -OCH₂CF₃ 5.8 Insecticide
Triadimefon C₁₄H₁₆ClN₃O₂ -Cl, triazole, -OCH₂CO 3.1 Fungicide
Sintofen C₁₈H₁₅ClN₂O₅ -Cl, cinnoline, -COOH 2.7 Herbicide

Notes:

  • The target compound’s higher predicted LogP (~4.2) versus triadimefon (3.1) suggests enhanced membrane permeability but reduced aqueous solubility.
  • Iodine’s presence may increase molecular weight and steric hindrance compared to chlorine in flufenprox or triadimefon.

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